molecular formula C14H22N2O B10886648 1-Cyclopentyl-4-(furan-2-ylmethyl)piperazine

1-Cyclopentyl-4-(furan-2-ylmethyl)piperazine

Cat. No.: B10886648
M. Wt: 234.34 g/mol
InChI Key: NLDCZZFTFNJONW-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-(furan-2-ylmethyl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a cyclopentyl group and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-4-(furan-2-ylmethyl)piperazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-4-(furan-2-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to modify the furan ring or the piperazine ring.

    Substitution: Both the cyclopentyl and furan-2-ylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Halogenated derivatives and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction could lead to tetrahydrofuran derivatives.

Scientific Research Applications

1-Cyclopentyl-4-(furan-2-ylmethyl)piperazine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate its interactions with biological macromolecules.

    Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Cyclopentyl-4-(furan-2-ylmethyl)piperazine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The furan ring and piperazine moiety can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological targets, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyl-4-(2-methyl-cyclohexyl)piperazine: Similar structure but with a different substituent on the piperazine ring.

    1-Cyclopentyl-4-(1-furan-2-ylmethyl-1H-tetrazol-5-ylmethyl)piperazine: Contains a tetrazole ring in addition to the furan ring.

Uniqueness

1-Cyclopentyl-4-(furan-2-ylmethyl)piperazine is unique due to the specific combination of the cyclopentyl and furan-2-ylmethyl groups, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

1-cyclopentyl-4-(furan-2-ylmethyl)piperazine

InChI

InChI=1S/C14H22N2O/c1-2-5-13(4-1)16-9-7-15(8-10-16)12-14-6-3-11-17-14/h3,6,11,13H,1-2,4-5,7-10,12H2

InChI Key

NLDCZZFTFNJONW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCN(CC2)CC3=CC=CO3

Origin of Product

United States

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